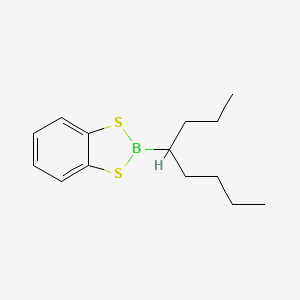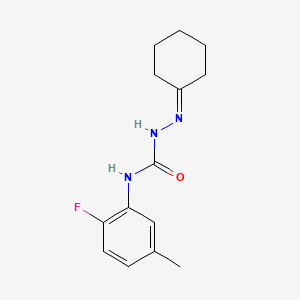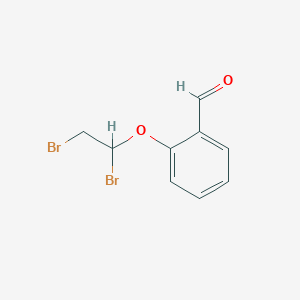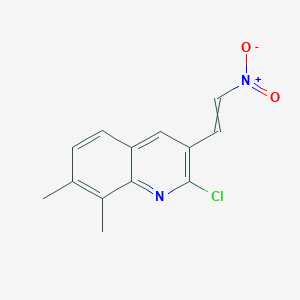
2-Chloro-7,8-dimethyl-3-(2-nitroethenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7,8-dimethyl-3-(2-nitroethenyl)quinoline is a heterocyclic aromatic compound with the molecular formula C13H11ClN2O2. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 2-Chloro-7,8-dimethyl-3-(2-nitroethenyl)quinoline typically involves the reaction of 2-chloroquinoline derivatives with nitroalkenes under specific conditions. One common method includes the use of 2-chloroquinoline-3-carbaldehyde as a starting material, which undergoes a condensation reaction with nitroethane in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Chloro-7,8-dimethyl-3-(2-nitroethenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Major products formed from these reactions include aminoquinolines, hydroxylamines, and substituted quinolines .
Scientific Research Applications
2-Chloro-7,8-dimethyl-3-(2-nitroethenyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-dimethyl-3-(2-nitroethenyl)quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloro group can participate in electrophilic aromatic substitution reactions, modifying the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-7,8-dimethyl-3-(2-nitroethenyl)quinoline include other quinoline derivatives such as 2-chloroquinoline-3-carbaldehyde and 2-chloro-3-formylquinoline. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities .
Properties
CAS No. |
1031929-42-6 |
|---|---|
Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-chloro-7,8-dimethyl-3-(2-nitroethenyl)quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-3-4-10-7-11(5-6-16(17)18)13(14)15-12(10)9(8)2/h3-7H,1-2H3 |
InChI Key |
UABJRIWTAFAIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622543.png)
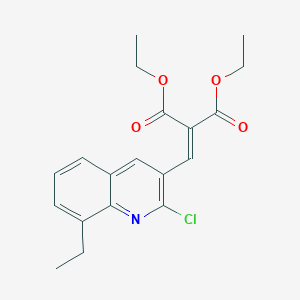
![1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B12622550.png)
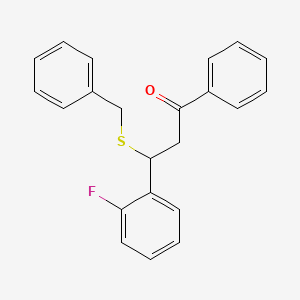


![2-[4-(4-Bromophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12622579.png)
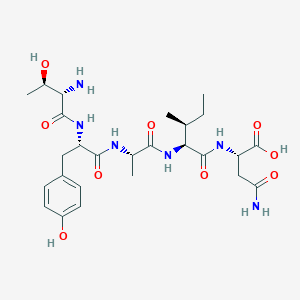
![3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one](/img/structure/B12622593.png)
![4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid](/img/structure/B12622594.png)
